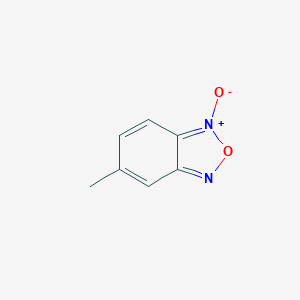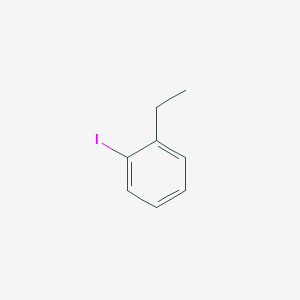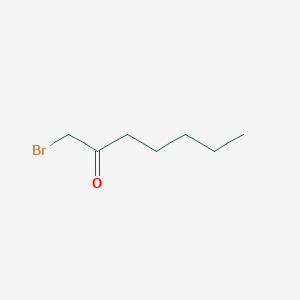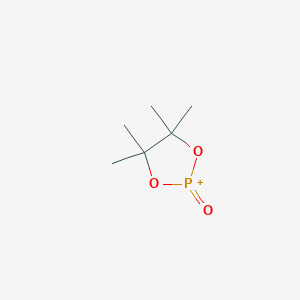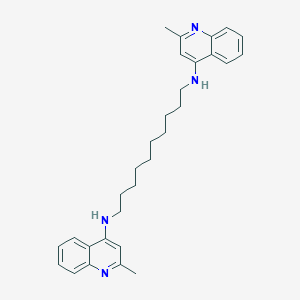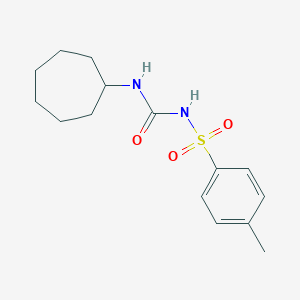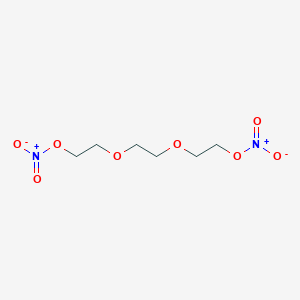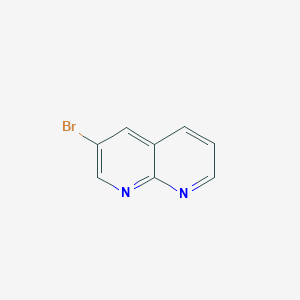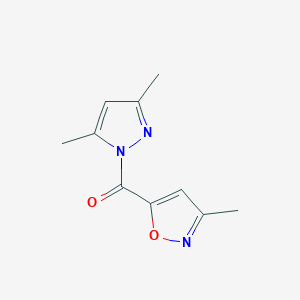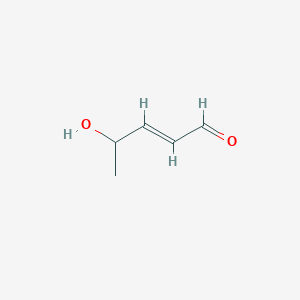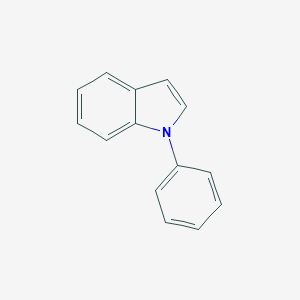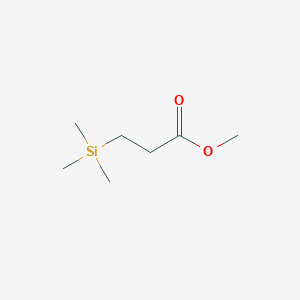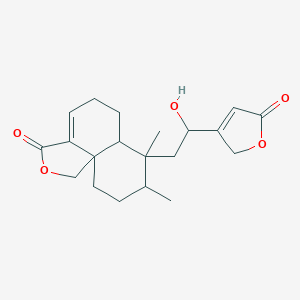
Olearin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olearin, also known as 3,4-dihydroxyphenylacetic acid (DOPAC), is a naturally occurring metabolite of dopamine. It is a small molecule that plays a crucial role in the regulation of dopamine levels in the brain. Olearin has been the focus of scientific research due to its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Structure and Constituents : Olearia heterocarpa has been found to yield olearin, a diterpene dilactone, along with other compounds. Olearin possesses a rearranged enantio-labdane skeleton, similar to that of the cascarillins (Pinhey, Simpson, & Batey, 1971).
Biological Interactions
- Plant-Microbe Interactions : Olearin has shown influence in plant-microbe interactions. It was found to prime Lactobacillus plantarum, a bacterium associated with olives, impacting its adaptation and potentially facilitating the accommodation of beneficial microbes in plants (Santamaría et al., 2019).
Phytochemistry and Pharmacology
- Diterpenoid Compounds : Salvia splendens, a plant known for its therapeutic properties, contains olearin among other clerodane diterpenoids. This indicates a potential pharmacological interest in olearin as part of a broader group of bioactive compounds (Fontana, Savona, & Rodriguez, 2006).
Propiedades
Número CAS |
15401-87-3 |
|---|---|
Nombre del producto |
Olearin |
Fórmula molecular |
C20H26O5 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
InChI |
InChI=1S/C20H26O5/c1-12-6-7-20-11-25-18(23)14(20)4-3-5-16(20)19(12,2)9-15(21)13-8-17(22)24-10-13/h4,8,12,15-16,21H,3,5-7,9-11H2,1-2H3 |
Clave InChI |
SEWAMCRXYDZJCV-UHFFFAOYSA-N |
SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O |
SMILES canónico |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



